
Furan, 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran is an organic compound characterized by its unique structure, which includes two ethoxy and methoxy substituted phenyl groups attached to a dimethylfuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2,5-dimethylfuran in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: Reaction times can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or other substituted phenyl derivatives.
Applications De Recherche Scientifique
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-bis(4-methoxyphenyl)-3,4-dimethylfuran
- 2,5-bis(4-ethoxyphenyl)-3,4-dimethylfuran
- 2,5-bis(4-methoxy-3-ethoxyphenyl)-3,4-dimethylfuran
Uniqueness
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran is unique due to the specific combination of ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
749-33-7 |
|---|---|
Formule moléculaire |
C24H28O5 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2,5-bis(4-ethoxy-3-methoxyphenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C24H28O5/c1-7-27-19-11-9-17(13-21(19)25-5)23-15(3)16(4)24(29-23)18-10-12-20(28-8-2)22(14-18)26-6/h9-14H,7-8H2,1-6H3 |
Clé InChI |
FXDSEDUSYJZTAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=C(C(=C(O2)C3=CC(=C(C=C3)OCC)OC)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


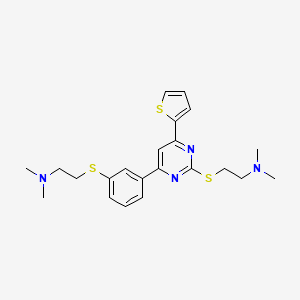

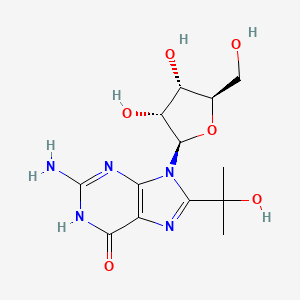


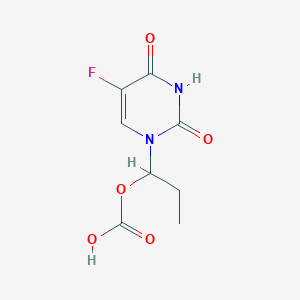
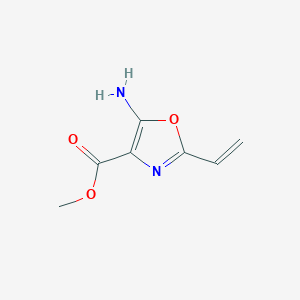
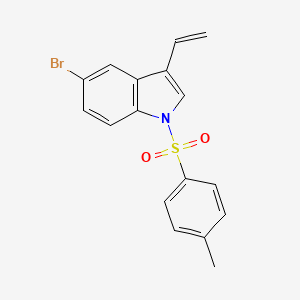
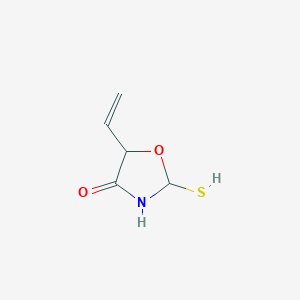
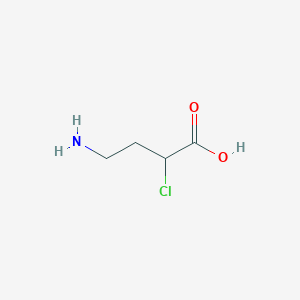
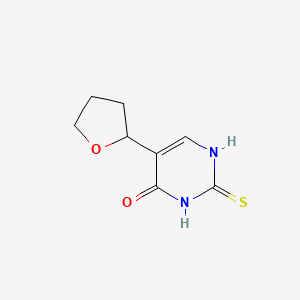


![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)
